Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, often found in pharmaceutical drugs targeting various diseases .
Preparation Methods
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires an aryl or carboxylate group at the β position for subsequent reduction to an OH group and derivatization . Recent advancements have focused on metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium . These methods, however, often involve undesirable solvents and high reaction temperatures . An alternative, greener approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .
Chemical Reactions Analysis
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research. In medicinal chemistry, it is used as a scaffold for developing drugs targeting infectious diseases, such as tuberculosis . The compound’s unique structure allows for the design of molecules with high potency and selectivity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, imidazo[1,2-a]pyridines are explored for their potential in treating neurological disorders, cancer, and inflammatory diseases . In material science, these compounds are used for their structural properties in the development of advanced materials .
Mechanism of Action
The mechanism of action of Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. In the context of tuberculosis treatment, the compound targets enzymes essential for the survival and replication of Mycobacterium tuberculosis . By inhibiting these enzymes, the compound disrupts critical metabolic processes, leading to the death of the bacterial cells . The exact molecular targets and pathways can vary depending on the specific application and disease being targeted .
Comparison with Similar Compounds
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as 2-ethyl-6-chloro imidazo[1,2-a]pyridine . While both compounds share the imidazo[1,2-a]pyridine scaffold, their substituents at the C2 and C6 positions confer different properties and activities . For instance, 2-ethyl-6-chloro imidazo[1,2-a]pyridine has shown improved potency against extracellular and intracellular Mycobacterium tuberculosis . Other similar compounds include zolimidine, zolpidem, and rifaximin, which are used to treat peptic ulcers, insomnia, and hepatic encephalopathy, respectively . The uniqueness of this compound lies in its specific substituents, which can be tailored to enhance its activity and selectivity for various applications .
Properties
IUPAC Name |
ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-5-8(7-14)3-4-10(13)12-9/h3-6,14H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJFIBGIADELHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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